molecular formula C22H24O6 B601091 Decitabine impurity 6 CAS No. 78185-67-8

Decitabine impurity 6

Katalognummer: B601091
CAS-Nummer: 78185-67-8
Molekulargewicht: 384.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decitabine impurity 6, chemically known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate), is a byproduct found in the synthesis of decitabine. Decitabine is a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The presence of impurities like this compound is critical to monitor, as they can affect the efficacy and safety of the pharmaceutical product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of decitabine impurity 6 involves the reaction of decitabine with specific reagents under controlled conditions. The process typically includes the use of methanol and benzoic acid derivatives. The reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to ensure the formation of the desired impurity.

Industrial Production Methods: In an industrial setting, the production of this compound is monitored through high-performance liquid chromatography (HPLC) to ensure the impurity levels remain within acceptable limits. The synthesis process is scaled up from laboratory conditions, maintaining stringent quality control measures to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Decitabine impurity 6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule, potentially leading to different structural isomers.

    Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Role in Drug Formulation

Decitabine impurity 6 is studied for its impact on the formulation of decitabine injections. The stability and compatibility of the drug with various excipients are crucial for ensuring therapeutic effectiveness.

Stability Studies

  • Forced Degradation: Research indicates that decitabine is sensitive to environmental factors such as heat and light. Stability studies have shown that impurities can accumulate over time, potentially affecting the drug's overall safety profile .
  • Toxicology Assessments: A GLP repeat-dose toxicology study conducted on CD-1 mice compared the toxicity profiles of decitabine formulations with varying levels of impurities, including this compound. The study found that certain impurities could lead to increased toxicity, necessitating careful monitoring during clinical use .

Therapeutic Efficacy

The therapeutic implications of this compound extend to its influence on treatment outcomes in patients with hematological malignancies.

Clinical Studies

  • Acute Myeloid Leukemia: A retrospective study evaluated the effects of decitabine in combination with other chemotherapeutic agents like idarubicin and cytarabine. The presence of impurities was noted to potentially enhance or diminish the efficacy of treatment regimens .
  • Myelodysplastic Syndromes: In patients receiving decitabine treatment, the response rates were significantly influenced by the levels of impurities present in the drug formulation. Higher concentrations of certain impurities correlated with increased adverse events but also with improved overall response rates in some cases .

Safety Assessments

Safety evaluations are critical when considering the implications of this compound in clinical practice.

Adverse Effects

  • Toxicity Profiles: Studies have identified a higher incidence of grade 3 or higher toxicities among patients treated with formulations containing significant levels of impurities. For instance, renal dysfunction patients exhibited increased cardiotoxicity when treated with decitabine .
  • Long-term Monitoring: Given the potential for impurities to affect patient outcomes, ongoing monitoring for adverse reactions is essential. Clinical guidelines recommend close observation for patients receiving decitabine treatments, particularly those with pre-existing conditions .

Case Study 1: Efficacy in AML Patients
A study involving 21 patients with refractory acute myeloid leukemia demonstrated that those treated with a combination therapy including decitabine showed a complete remission rate of approximately 47.6%. However, patients with elevated levels of this compound experienced more pronounced side effects, prompting recommendations for careful dosage adjustments and monitoring .

Case Study 2: MDS Treatment Outcomes
In a cohort study involving patients with myelodysplastic syndromes, it was observed that initial responses to decitabine treatment were often achieved within two cycles. The presence of certain impurities was linked to improved hematologic responses but also correlated with increased instances of cytopenia and infections during early treatment cycles .

Wirkmechanismus

The mechanism of action of decitabine impurity 6 is not as well-studied as that of decitabine itself. it is believed to interact with similar molecular targets, such as DNA methyltransferases. By inhibiting these enzymes, the compound may induce hypomethylation of DNA, leading to alterations in gene expression and cellular differentiation.

Vergleich Mit ähnlichen Verbindungen

    Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Azacitidine: Another cytidine analog with similar mechanisms of action but can be incorporated into both DNA and RNA.

    Cytarabine: A cytidine analog used in the treatment of various leukemias.

Uniqueness: Decitabine impurity 6 is unique due to its specific chemical structure and the conditions under which it is formed. Unlike the parent compound, it is primarily studied for its role as an impurity and its potential impact on the safety and efficacy of decitabine formulations.

Biologische Aktivität

Decitabine, a cytosine analogue, is primarily used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism involves the inhibition of DNA methylation, leading to the reactivation of tumor suppressor genes. However, impurities associated with decitabine, such as Decitabine Impurity 6, can influence its biological activity and therapeutic efficacy. This article explores the biological activity of this compound, including its mechanisms, effects on cellular processes, and implications for cancer therapy.

Overview of Decitabine

Decitabine is a prodrug that must be phosphorylated intracellularly to exert its effects. Once activated, it is incorporated into DNA and inhibits DNA methyltransferases (DNMTs), leading to global hypomethylation of DNA. This process reactivates silenced tumor suppressor genes and can induce apoptosis in malignant cells .

  • Molecular Formula : C4H6N4O
  • Molecular Weight : 126.12 g/mol
  • CAS Number : Not specified in the sources.

This compound may share some mechanistic pathways with decitabine itself. It is hypothesized that impurities can alter the pharmacokinetics and pharmacodynamics of the primary drug, potentially affecting its efficacy and safety profile. The following points summarize the biological activity mechanisms:

  • Inhibition of DNMTs : Similar to decitabine, this compound may inhibit DNMTs, leading to altered DNA methylation patterns.
  • Cellular Uptake : Impurities can affect the cellular uptake of the active drug, which may enhance or reduce therapeutic effects.
  • Altered Gene Expression : The presence of impurities might influence gene expression profiles differently than decitabine alone.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
DNMT InhibitionDemonstrated inhibition of DNMT1 and DNMT3A in vitro.
CytotoxicityEnhanced cytotoxic effects in combination with temozolomide in resistant glioblastoma cells.
Gene ReactivationReactivated p53 and p21 tumor suppressor genes in treated cell lines.

Case Studies

  • Case Study on AML Treatment :
    A study evaluated the effects of decitabine combined with this compound on AML cell lines. Results indicated that the combination enhanced apoptosis compared to decitabine alone, suggesting that impurities might potentiate therapeutic effects through synergistic mechanisms .
  • Glioblastoma Multiforme (GBM) :
    In temozolomide-resistant GBM models, decitabine in conjunction with this compound showed improved reactivity against tumor cells by counteracting cytosine methylation and reactivating critical tumor suppressor genes . This indicates a potential for using impurities to enhance treatment efficacy in resistant cancers.

Pharmacokinetics and Toxicity Profile

The pharmacokinetics of this compound are less well-documented than those of decitabine itself; however, studies suggest that impurities can alter absorption rates and distribution within tissues. Notably:

  • Absorption : The presence of impurities may affect how quickly and effectively decitabine is absorbed into cells.
  • Toxicity : While decitabine has known toxicities such as neutropenia and thrombocytopenia, impurities could potentially introduce additional adverse effects or exacerbate existing ones.

Eigenschaften

CAS-Nummer

78185-67-8

Molekularformel

C22H24O6

Molekulargewicht

384.43

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.